molecular formula C26H32N2O3 B11126136 2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11126136
M. Wt: 420.5 g/mol
InChI Key: ZRKAISQFJIGOMF-UHFFFAOYSA-N
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Description

2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the use of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN). This reaction efficiently produces densely functionalized isoquinolines via nitrogen atom transfer and a three-component [3 + 2 + 1] cyclization . Industrial production methods may involve similar multi-step synthesis processes, optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions. Major products formed from these reactions include various substituted isoquinolines and their derivatives .

Scientific Research Applications

2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes. For example, they can modulate the activity of neurotransmitters and inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar compounds to 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other isoquinoline derivatives such as:

The uniqueness of 2’-benzyl-N-(3-ethoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific functional groups and the spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-benzyl-N-(3-ethoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-2-31-18-10-17-27-24(29)23-21-13-6-7-14-22(21)25(30)28(26(23)15-8-9-16-26)19-20-11-4-3-5-12-20/h3-7,11-14,23H,2,8-10,15-19H2,1H3,(H,27,29)

InChI Key

ZRKAISQFJIGOMF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Origin of Product

United States

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